molecular formula C10H15ClFN B1458420 1-(4-Fluorophenyl)butan-2-amine hydrochloride CAS No. 23194-79-8

1-(4-Fluorophenyl)butan-2-amine hydrochloride

Cat. No. B1458420
CAS RN: 23194-79-8
M. Wt: 203.68 g/mol
InChI Key: MZMRYQWRCZRMIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)butan-2-amine hydrochloride is an organic compound with the CAS Number: 23194-79-8 . It has a molecular weight of 203.69 . The compound appears as a powder and is stored at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(4-fluorophenyl)-2-butanamine hydrochloride . The InChI code is 1S/C10H14FN.ClH/c1-2-10(12)7-8-3-5-9(11)6-4-8;/h3-6,10H,2,7,12H2,1H3;1H .


Physical And Chemical Properties Analysis

1-(4-Fluorophenyl)butan-2-amine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 203.69 .

Scientific Research Applications

Antiviral Activity

Research has identified tricyclic compounds with a unique amine moiety, including derivatives of 1-(4-Fluorophenyl)butan-2-amine, as promising agents for the development of anti-influenza virus medications. A particular compound demonstrated potent anti-influenza A virus activity and was well tolerated in mice, highlighting its potential as a novel anti-influenza agent for human use (Oka et al., 2001).

Anticancer Activity

Further research into 1-(4-Fluorophenyl)butan-2-amine derivatives has shown that certain analogs exhibit preferential binding at the sigma-2 receptor, alongside inhibition of several cancer cell lines including breast and pancreatic cancer cells. These findings suggest the compounds' selective toxicity towards cancer cells over normal cells, positioning them as potential candidates for anticancer therapy (Asong et al., 2019).

Anti-inflammatory and Solubility Enhancement

Compounds structurally related to 1-(4-Fluorophenyl)butan-2-amine, specifically fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, have been synthesized and shown to exhibit anti-inflammatory activity. These compounds demonstrate improved solubility, potentially exceeding 50 mg/ml in water, which could enhance their pharmacological utility. The study highlights the significance of halogen substitution in modulating biological activity and improving drug-like properties (Sun et al., 2019).

Antibacterial Activity

Research into the applications of 1-(4-Fluorophenyl)butan-2-amine derivatives has also extended to the antibacterial domain. Specific derivatives synthesized through condensation with aromatic aldehydes and ketones, followed by reduction, have shown high antibacterial activity. This suggests their potential as lead compounds in the development of new antibacterial agents (Arutyunyan et al., 2017).

Enzyme Inhibition for Therapeutic Applications

Modifications of 1-(4-Fluorophenyl)butan-2-amine to create N,N'-disubstituted ureas have resulted in compounds that inhibit human soluble epoxide hydrolase (sEH), an enzyme associated with inflammatory diseases. The introduction of a fluorine atom has notably increased the sEH inhibitory activity, underscoring the therapeutic potential of these derivatives in treating inflammatory conditions (Burmistrov & Butov, 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(4-fluorophenyl)butan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN.ClH/c1-2-10(12)7-8-3-5-9(11)6-4-8;/h3-6,10H,2,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMRYQWRCZRMIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)butan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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